![molecular formula C17H19ClN2OS B14400055 7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL CAS No. 87994-60-3](/img/structure/B14400055.png)
7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL is a chemical compound with the molecular formula C17H19ClN2OS It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL typically involves the reaction of 3-chloropropylamine with phenothiazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction. The process may involve multiple steps, including chlorination, amination, and hydroxylation, to achieve the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common in industrial settings to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitters.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: The compound is used in the development of various chemical products, including dyes and pigments.
Mecanismo De Acción
The mechanism of action of 7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL involves its interaction with specific molecular targets in the body. It is known to affect neurotransmitter pathways, particularly those involving dopamine and serotonin. The compound can bind to receptors in the brain, modulating the activity of these neurotransmitters and exerting its pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.
Thioridazine: Known for its antipsychotic effects, similar to those of 7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL.
Fluphenazine: Used in the treatment of psychiatric disorders, sharing structural similarities with the compound .
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter pathways makes it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
87994-60-3 |
|---|---|
Fórmula molecular |
C17H19ClN2OS |
Peso molecular |
334.9 g/mol |
Nombre IUPAC |
7-chloro-10-[3-(dimethylamino)propyl]phenothiazin-2-ol |
InChI |
InChI=1S/C17H19ClN2OS/c1-19(2)8-3-9-20-14-6-4-12(18)10-17(14)22-16-7-5-13(21)11-15(16)20/h4-7,10-11,21H,3,8-9H2,1-2H3 |
Clave InChI |
COALYZPFSBJJNJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1C2=C(C=C(C=C2)Cl)SC3=C1C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


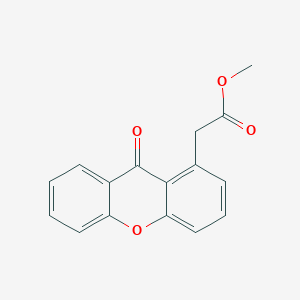
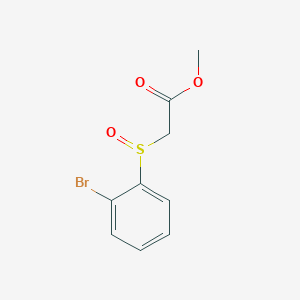
![2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid](/img/structure/B14400003.png)
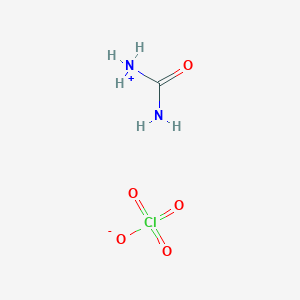
![4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide](/img/structure/B14400014.png)
![4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14400020.png)
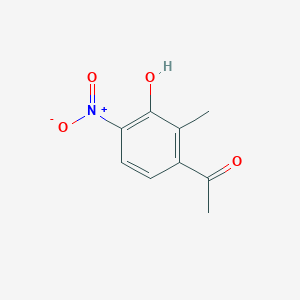
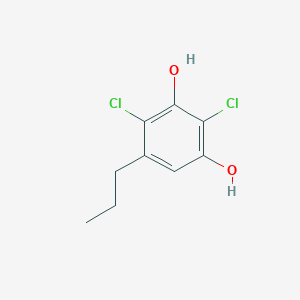
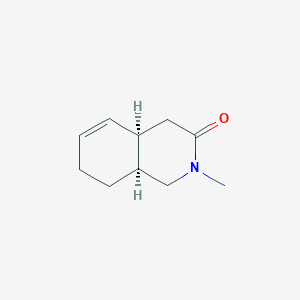
![3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid](/img/structure/B14400042.png)
![2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14400045.png)
![4-Methylbenzene-1-sulfonic acid--1-oxaspiro[4.5]decan-8-ol (1/1)](/img/structure/B14400049.png)

![3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14400060.png)
